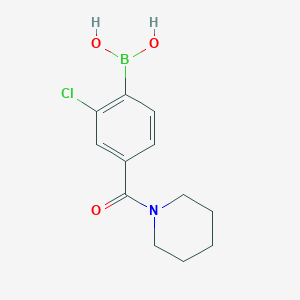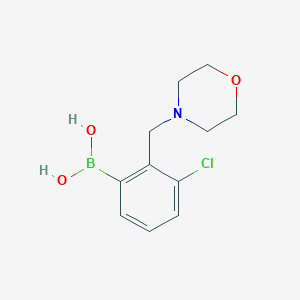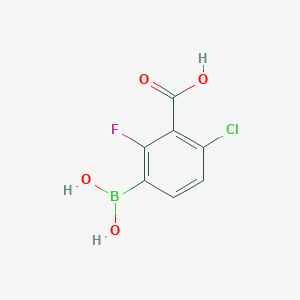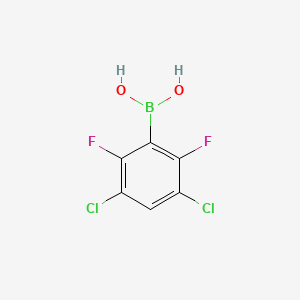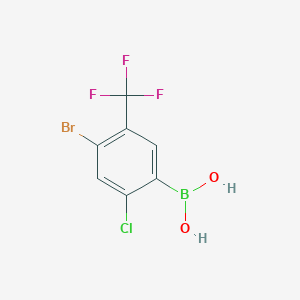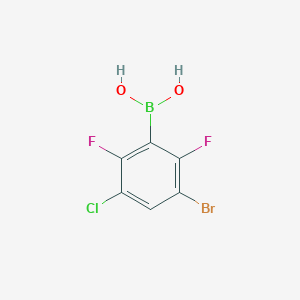
3-Bromo-5-chloro-2,6-difluorophenylboronic acid
Overview
Description
3-Bromo-5-chloro-2,6-difluorophenylboronic acid is a boronic acid derivative that has gained attention due to its potential applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, along with a boronic acid functional group. The molecular formula of this compound is C6H3BBrClF2O2, and it has a molecular weight of 271.25 g/mol.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through the process of transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid or its derivative transfers an organic group to a metal, such as palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental process in organic synthesis . This can affect various biochemical pathways depending on the specific reactants and products involved.
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid’s action would depend on the specific context of its use, such as the other reactants present in a Suzuki–Miyaura coupling reaction . Generally, the result of this reaction is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction typically requires a base and a palladium catalyst . The reaction may also be affected by the solvent used, the temperature, and the presence of any impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon–carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups.
Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products Formed
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorophenylboronic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-5-chloro-2,6-difluorophenylboronic acid is unique due to the presence of multiple halogen atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(3-bromo-5-chloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBBHWRZTSBHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Br)Cl)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


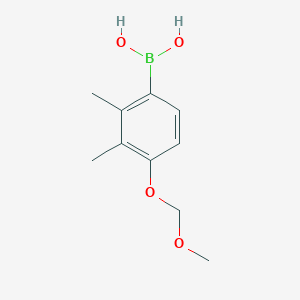
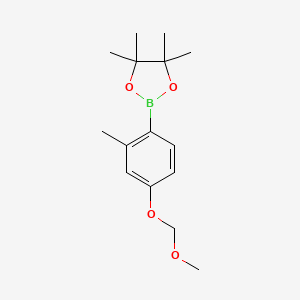
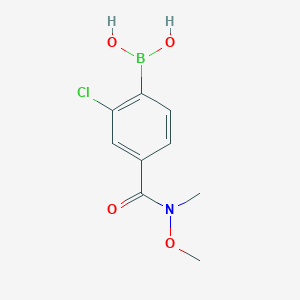
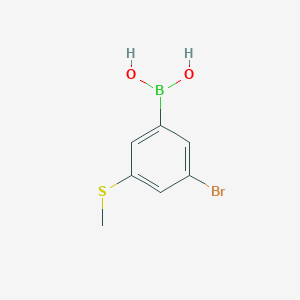
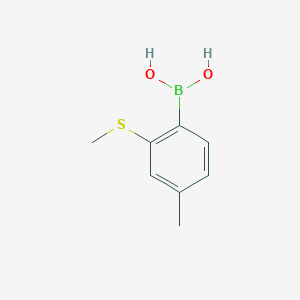
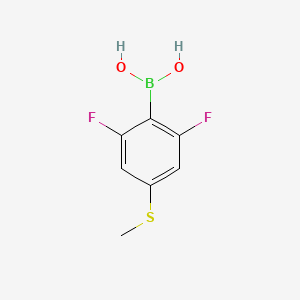
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)
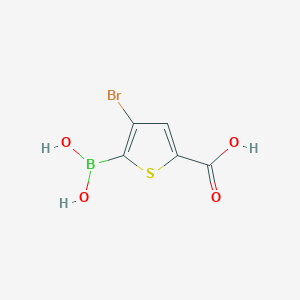
![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)
